Bioisosteric Equivalence: N-phenyl-3-thiophenecarboxamide Matches Phenyl Derivative in SDH Inhibition
A direct head-to-head study demonstrates that N-phenylcarboxamide and its 2-substituted-3-thienyl regioisomer exhibit the same level of succinate dehydrogenase (SDH) inhibitory activity against Botrytis cinerea. This is a crucial finding for agrochemical research, establishing the 3-thienyl scaffold as a valid bioisostere for the phenyl group in this context. The study quantitatively confirms that the 3-thienyl substitution pattern (as in N-phenyl-3-thiophenecarboxamide) is essential for this bioisosteric function, as the 3-substituted-2-thienyl isomer showed lower activity [1].
| Evidence Dimension | Succinate Dehydrogenase (SDH) Inhibition |
|---|---|
| Target Compound Data | Same level of activity as phenyl derivative |
| Comparator Or Baseline | N-phenylcarboxamide derivative (reference compound) |
| Quantified Difference | Equivalent activity level (qualitatively described as 'same level') |
| Conditions | In vitro enzyme assay using SDH prepared from Botrytis cinerea |
Why This Matters
This data justifies the selection of N-phenyl-3-thiophenecarboxamide over other thiophene isomers for research programs focused on SDH inhibition, as it is the only isomer with confirmed bioisosteric equivalence to the phenyl lead.
- [1] Yamaji, K. et al. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(2), 229–234. DOI: 10.1584/jpestics.D20-062 View Source
